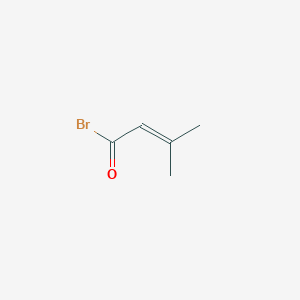

2-Butenoyl bromide, 3-methyl-

Description

Significance of Acyl Halides in Contemporary Organic Synthesis

Acyl halides, with the general formula R-CO-X (where X is a halogen), are derivatives of carboxylic acids and are among the most reactive of this class of compounds. nist.govchemicalbook.com This heightened reactivity stems from the presence of a good leaving group, the halide ion, attached to the carbonyl carbon. The strong electron-withdrawing inductive effect of the halogen atom makes the carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack.

This inherent reactivity makes acyl halides exceptionally useful as acylating agents in a multitude of organic transformations. They are pivotal intermediates in the synthesis of esters, amides, anhydrides, and ketones. purdue.edu Their utility extends to various industrial applications, including the production of pharmaceuticals, polymers, and other specialty chemicals. purdue.edubmrb.io

Overview of α,β-Unsaturated Carbonyl Compounds and Their Chemical Significance

α,β-Unsaturated carbonyl compounds are characterized by a carbon-carbon double bond conjugated with a carbonyl group. nih.govguidechem.com This conjugation gives rise to a unique electronic delocalization across the O=C-C=C system, which significantly influences their chemical behavior. Resonance structures reveal that both the carbonyl carbon (C-2) and the β-carbon (C-4) possess a partial positive charge, making them electrophilic centers. chemsrc.com

Consequently, these compounds can undergo nucleophilic attack at two distinct positions: a direct attack at the carbonyl carbon (1,2-addition) or an attack at the β-carbon (1,4-addition or conjugate addition). The regioselectivity of the reaction is often dictated by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like Gilman reagents (organocuprates) and amines, typically favor 1,4-addition. nih.gov This dual reactivity makes α,β-unsaturated carbonyls versatile building blocks in the construction of complex molecular architectures.

Contextualization of 2-Butenoyl Bromide, 3-methyl- within this Chemical Class

2-Butenoyl bromide, 3-methyl- (also known as 3-methylbut-2-enoyl bromide) is a molecule that synergistically combines the functionalities of both an acyl halide and an α,β-unsaturated system. Its structure features a reactive acyl bromide group directly attached to a carbon-carbon double bond, which is further substituted with two methyl groups at the β-position.

This unique combination of functional groups suggests a rich and complex reactivity profile. The molecule is expected to be a potent acylating agent due to the acyl bromide moiety. Simultaneously, the α,β-unsaturated framework provides an additional site for nucleophilic attack at the β-carbon. The steric hindrance provided by the two methyl groups at the β-position may also play a significant role in directing the outcome of its reactions.

Interactive Data Table: Properties of 2-Butenoyl bromide, 3-methyl-

| Property | Value | Source |

| CAS Number | 10606-43-6 | bmrb.ioguidechem.com |

| Molecular Formula | C₅H₇BrO | bmrb.ioguidechem.com |

| Molecular Weight | 163.01 g/mol | bmrb.ioguidechem.com |

| Synonyms | 3-Methyl-2-butenoyl bromide, 3-methylbut-2-enoyl bromide | bmrb.io |

Detailed Research Findings

While specific, in-depth research on 2-Butenoyl bromide, 3-methyl- is not extensively documented in readily available literature, its synthesis and expected reactivity can be inferred from established chemical principles and data from closely related compounds.

A key synthetic route to 2-Butenoyl bromide, 3-methyl- has been reported in the journal Synthesis. The method involves the reaction of either 3,3-dimethylacrylic acid or its trimethylsilyl (B98337) ester with a brominating agent. chemsrc.com This transformation is a standard method for converting carboxylic acids or their derivatives into acyl halides.

The reactivity of 2-Butenoyl bromide, 3-methyl- is anticipated to be dominated by its two electrophilic centers. Nucleophiles can attack the highly reactive carbonyl carbon of the acyl bromide, leading to acylation products. Alternatively, conjugate addition at the β-carbon is a plausible pathway, especially with softer nucleophiles. The interplay between these two reaction pathways would likely be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Spectroscopic Data Analysis (Predicted)

¹H NMR: The proton on the double bond (vinylic proton) would likely appear as a singlet in the region of 5.5-6.5 ppm. The two methyl groups at the β-position would be non-equivalent and are expected to appear as two distinct singlets in the range of 1.8-2.2 ppm.

¹³C NMR: The carbonyl carbon would be the most downfield signal, expected around 160-170 ppm. The α- and β-carbons of the double bond would appear in the vinylic region, with the β-carbon (attached to the two methyl groups) being more downfield than the α-carbon. The two methyl carbons would appear as distinct signals in the aliphatic region.

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl bromide would be expected in the region of 1780-1815 cm⁻¹. Another strong band corresponding to the C=C stretch of the α,β-unsaturated system would likely appear around 1620-1640 cm⁻¹.

Mass Spectrometry: The molecular ion peak would be observed at m/z 162 and 164 with approximately equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the bromine atom and the carbonyl group.

Structure

3D Structure

Properties

CAS No. |

10606-43-6 |

|---|---|

Molecular Formula |

C5H7BrO |

Molecular Weight |

163.01 g/mol |

IUPAC Name |

3-methylbut-2-enoyl bromide |

InChI |

InChI=1S/C5H7BrO/c1-4(2)3-5(6)7/h3H,1-2H3 |

InChI Key |

FUMUHWGRMISCAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)Br)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butenoyl Bromide, 3 Methyl and Analogous Structures

Indirect Synthetic Pathways via Precursor Derivatization

Indirect routes involve the synthesis of 2-Butenoyl bromide, 3-methyl- from other related molecules, such as the corresponding acyl chloride or other carbonyl compounds.

Acyl chlorides are generally more common and often serve as precursors to other acyl halides, including acyl bromides. The analogous acyl chloride to the target compound is 3,3-Dimethylacryloyl chloride (also known as senecioyl chloride). sigmaaldrich.comsigmaaldrich.com This compound can, in principle, be converted to 2-Butenoyl bromide, 3-methyl- through a halide exchange reaction. This transformation falls under the general category of nucleophilic acyl substitution, where a bromide source (such as a bromide salt) would displace the chloride from the acyl chloride. Acyl chlorides are themselves synthesized from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org

| Precursor Compound | Chemical Formula | Transformation to Acyl Bromide | Reference |

|---|---|---|---|

| 3,3-Dimethylacryloyl chloride | C₅H₇ClO | Halide exchange reaction with a bromide source. | sigmaaldrich.comsigmaaldrich.com |

| α,β-Unsaturated Ester | R-COOR' | Hydrolysis to the carboxylic acid, followed by reaction with a brominating agent (e.g., PBr₃). | google.com |

| α,β-Unsaturated Aldehyde | R-CHO | Oxidation to the carboxylic acid, followed by reaction with a brominating agent. | google.com |

Other α,β-unsaturated carbonyl compounds can also serve as starting points for the synthesis of 2-Butenoyl bromide, 3-methyl-. For example, an α,β-unsaturated ester can be hydrolyzed back to the parent carboxylic acid, which can then be converted to the acyl bromide as described in the direct approach. google.com Similarly, an α,β-unsaturated aldehyde, such as 3-methyl-2-buten-1-al, can be oxidized to form 3-methyl-2-butenoic acid, which is the direct precursor to the target acyl bromide. google.com

These multi-step pathways provide synthetic flexibility, allowing for the use of a wider range of starting materials. The choice of pathway often depends on the commercial availability and cost of the precursors, as well as the desired scale and purity of the final product.

Table of Compounds

| Compound Name | Synonym(s) |

|---|---|

| 2-Butenoyl bromide, 3-methyl- | 3,3-Dimethylacryloyl bromide, Senecioyl bromide |

| 3-Methyl-2-butenoic acid | Senecioic acid |

| 3,3-Dimethylacryloyl chloride | 3-Methyl-2-butenoyl chloride, Senecioyl chloride |

| 3-Methyl-2-buten-1-al | Senecialdehyde |

| Phosphorus tribromide | - |

| Thionyl bromide | - |

| Thionyl chloride | - |

| Oxalyl chloride | - |

| Bromine | - |

| α-bromo acyl bromide | - |

| α,β-Unsaturated aldehyde | - |

| α,β-Unsaturated ester | - |

| α,β-Unsaturated ketone | - |

| Pyridine (B92270) | - |

| N-bromosuccinimide | NBS |

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of acyl halides, including 2-Butenoyl bromide, 3-methyl-, has evolved significantly with the advent of advanced technologies. These innovations aim to enhance reaction efficiency, safety, and scalability.

Continuous Flow Chemistry in Acyl Halide Synthesis

Continuous flow chemistry represents a paradigm shift in the synthesis of acyl halides, offering substantial advantages over traditional batch processing. This methodology involves the continuous pumping of reagents through a network of tubes or microreactors, enabling precise control over reaction parameters such as temperature, pressure, and mixing. flinders.edu.auresearchgate.net The inherent safety of flow systems is a key benefit, particularly when dealing with hazardous reagents and intermediates often involved in acyl halide synthesis. acs.org

The on-demand generation of reactive species is a hallmark of continuous flow synthesis. For instance, the production of phosgene (B1210022) (COCl₂), a highly toxic but valuable reagent for converting carboxylic acids to acyl chlorides, can be safely managed in a flow system by generating it in situ from less hazardous precursors like chloroform (B151607) (CHCl₃). acs.org This "photo-on-demand" approach minimizes the risks associated with storing and handling large quantities of toxic materials. acs.org

While direct synthesis of 2-Butenoyl bromide, 3-methyl- via continuous flow is not extensively documented, the principles are readily applicable. The precursor, 3-methyl-2-butenoic acid, could be reacted with a brominating agent within a heated flow reactor. The use of reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), common in batch syntheses of acyl bromides, can be adapted for flow systems. fiveable.meorgoreview.com

The table below illustrates the versatility of continuous flow systems in synthesizing various carbonyl compounds from acyl chlorides, which are analogous to the reactivity of 2-Butenoyl bromide, 3-methyl-.

Table 1: Examples of Continuous Flow Synthesis of Carbonyl Compounds from Acyl Chlorides

| Acyl Chloride | Reagent | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzoyl chloride | Phenylmagnesium bromide | Benzophenone | Ambient temperature, 1 hour | 82% | nih.gov |

| 3-Fluorobenzoyl chloride | Phenylmagnesium bromide | 3-Fluorobenzophenone | Ambient temperature, 1 hour | 65% | nih.gov |

| 3-(Trifluoromethyl)benzoyl chloride | Phenylmagnesium bromide | 3-(Trifluoromethyl)benzophenone | Ambient temperature, 1 hour | 77% | nih.gov |

| Acetyl chloride | Ethanol | Ethyl acetate | Not specified | Not specified | acs.org |

| Benzoyl chloride | Diethylamine | N,N-Diethylbenzamide | Not specified | Not specified | acs.org |

Catalytic Approaches for Targeted Synthesis

Catalytic methods offer a more elegant and atom-economical route to acyl halides and their derivatives. These approaches often operate under milder conditions and can provide high selectivity for the desired product.

One notable catalytic method involves the carbonylation of tertiary alkyl halides in the presence of a catalyst like boron trifluoride. google.com This process directly converts an alkyl halide to an acyl halide by the insertion of carbon monoxide. While this specific method is for tertiary alkyl halides, it highlights the potential for catalytic carbonylation in acyl halide synthesis.

Visible-light photoredox catalysis has emerged as a powerful tool for generating acyl radicals from various precursors, such as α-ketoacids, under mild conditions. nih.gov These acyl radicals can then participate in a range of coupling reactions. For example, the combination of photoredox catalysis and nickel catalysis has enabled the decarboxylative arylation of α-ketoacids with aryl halides to produce ketones. nih.gov

The application of such catalytic strategies to the synthesis of unsaturated acyl bromides like 2-Butenoyl bromide, 3-methyl-, could involve the development of catalysts that facilitate the direct bromocarbonylation of a suitable precursor. Research in this area is ongoing and aims to expand the substrate scope of these powerful catalytic systems.

The following table summarizes key aspects of different catalytic approaches relevant to the synthesis of acyl halides and their derivatives.

Table 2: Overview of Catalytic Approaches in Acyl Compound Synthesis

| Catalytic Method | Precursor | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Boron Trifluoride Catalysis | Tertiary Alkyl Halide + CO | Acyl Halide | Direct carbonylation | google.com |

| Visible-Light Photoredox/Nickel Catalysis | α-Ketoacid + Aryl Halide | Ketone | Decarboxylative arylation, mild conditions | nih.gov |

| Palladium Catalysis | Aryl/Vinyl Triflates + Halide Source | Aryl/Vinyl Halides | Conversion of triflates to halides | researchgate.net |

| Visible-Light Photoredox Catalysis | α-Ketoacid + Amine | Amide | Oxidative decarboxylative coupling | nih.gov |

Reactivity and Mechanistic Investigations of 2 Butenoyl Bromide, 3 Methyl and Analogues

Fundamental Reactivity Patterns

The reactivity of 2-Butenoyl bromide, 3-methyl- is governed by the interplay of the highly reactive acyl bromide functional group and the conjugated α,β-double bond. This combination allows for several reaction pathways, primarily centered around the electrophilic carbonyl carbon.

Nucleophilic Acyl Substitution Mechanisms and Stereochemical Outcomes

The hallmark reaction of acyl halides is nucleophilic acyl substitution. wvu.edu This process generally occurs via a two-step addition-elimination mechanism. chemspider.com A nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbon-oxygen double bond and expelling the halide as a leaving group. chemspider.com

The reaction can be catalyzed by either acid or base. Under basic or with strong nucleophilic conditions, the reaction proceeds directly with the nucleophile attacking the carbonyl. chemspider.com Under acidic conditions, the carbonyl oxygen is protonated, which further activates the carbonyl carbon towards attack by weaker nucleophiles. amherst.edu

A specific example of this reactivity is the amidation of the analogous 3,3-dimethylacryloyl chloride with 2-bromoaniline (B46623) to produce N-(2-bromophenyl)-3,3-dimethylacrylamide. chemspider.com In this reaction, the amine acts as the nucleophile, attacking the acyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the hydrogen halide formed. chemspider.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 2-Bromoaniline | 3,3-Dimethylacryloyl chloride | Pyridine | Diethyl ether | N-(2-bromophenyl)-3,3-dimethylacrylamide | 71% |

The stereochemical outcome of these reactions at the carbonyl carbon is not typically a concern as it is sp2-hybridized and achiral. However, the presence of the α,β-double bond introduces the possibility of 1,4-conjugate addition as a competing reaction pathway, although direct acyl substitution is generally favored with strong, hard nucleophiles.

Role of the Bromide Leaving Group in Acyl Transfer Reactions

The nature of the leaving group is a critical factor in determining the rate of nucleophilic acyl substitution reactions. wvu.edu Good leaving groups are typically weak bases. nih.gov In the context of acyl halides, the leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻, which corresponds to the acidity of their conjugate acids (HI > HBr > HCl > HF). wvu.edu

Therefore, 2-Butenoyl bromide, 3-methyl- is expected to be more reactive than its corresponding chloride analogue, 3,3-dimethylacryloyl chloride. The bromide ion is a weaker base than the chloride ion, making it a better leaving group and thus facilitating a faster rate of nucleophilic acyl substitution. wvu.edu This enhanced reactivity makes acyl bromides particularly useful when a rapid and complete reaction is required, although they are also more sensitive to moisture.

Electronic and Steric Influences of α,β-Unsaturation on Reactivity

The α,β-unsaturation in 2-Butenoyl bromide, 3-methyl- has significant electronic and steric consequences.

Electronic Effects: The double bond is in conjugation with the carbonyl group. This electronic communication allows for resonance, which delocalizes the positive charge on the carbonyl carbon to the β-carbon. This makes the β-carbon an additional electrophilic site, susceptible to attack by soft nucleophiles in a process called 1,4-conjugate addition or Michael addition. However, the carbonyl carbon remains the harder and generally more reactive electrophilic site for most nucleophiles in acyl substitution reactions.

Steric Effects: The presence of two methyl groups on the β-carbon introduces significant steric hindrance. This steric bulk can influence the approach of nucleophiles to both the carbonyl carbon and the β-carbon. For nucleophilic acyl substitution, the steric hindrance is somewhat removed from the primary site of attack (the carbonyl carbon). However, for potential 1,4-addition reactions, these methyl groups create a more crowded environment at the β-carbon, potentially disfavoring this pathway compared to less substituted α,β-unsaturated systems.

Stereoselective and Asymmetric Transformations

The development of stereoselective and asymmetric reactions is a cornerstone of modern organic synthesis. The unique structure of 2-Butenoyl bromide, 3-methyl- and its analogues offers opportunities for the creation of chiral molecules.

Utilization of Chiral α,β-Unsaturated Acylammonium Intermediates

One strategy for achieving enantioselective transformations with acyl halides involves the in-situ formation of chiral α,β-unsaturated acylammonium intermediates. This is often achieved by reacting the acyl halide with a chiral tertiary amine, such as a derivative of 4-(dimethylamino)pyridine (DMAP). These chiral acylammonium salts can then react with nucleophiles in a stereocontrolled manner. The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to the preferential formation of one enantiomer of the product. While specific examples utilizing 2-Butenoyl bromide, 3-methyl- are not prevalent in the literature, this general approach is a well-established method for asymmetric catalysis.

Organocatalytic and Metal-Catalyzed Asymmetric Processes

Both organocatalysis and metal-catalysis offer powerful tools for the asymmetric transformation of α,β-unsaturated systems.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, can activate α,β-unsaturated carbonyls towards asymmetric conjugate addition reactions. sigmaaldrich.com This typically proceeds through the formation of a chiral iminium ion or enamine intermediate. For a substrate like 2-Butenoyl bromide, 3-methyl-, after conversion to a less reactive derivative like an ester or amide, a chiral secondary amine catalyst could facilitate the enantioselective addition of a nucleophile to the β-position.

Metal-Catalysis: A wide array of chiral metal complexes have been developed for asymmetric catalysis. For α,β-unsaturated systems, transition metal catalysts are particularly effective for reactions like asymmetric hydrogenation. For instance, derivatives of 3,3-dimethylacrylic acid can undergo highly enantioselective hydrogenation using nickel-based catalysts to yield chiral carboxylic acids. rsc.org Asymmetric hydrogenation of related α,β-unsaturated acids has also been achieved with high enantioselectivity using iridium and ruthenium catalysts bearing chiral ligands. chemspider.com These methods provide access to chiral building blocks that are valuable in the synthesis of pharmaceuticals and other biologically active molecules. chemspider.com Furthermore, metal-catalyzed cross-coupling reactions, while not inherently asymmetric without a chiral ligand, are a powerful tool for C-C bond formation with related compounds. wvu.edu

Rearrangement Reactions

Rearrangement reactions represent a significant class of transformations for 2-butenoyl bromide, 3-methyl- and its analogues. These reactions often proceed through ionic intermediates, leading to skeletal reorganization of the molecule.

Favorskii-Type Rearrangements Involving Halogenated Ketones

The Favorskii rearrangement is a notable reaction of α-halo ketones in the presence of a base, which typically results in the formation of carboxylic acid derivatives, often with ring contraction in cyclic systems. wikipedia.orgadichemistry.comchemistwizards.com The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate after an enolate forms on the side of the ketone away from the halogen. wikipedia.org This intermediate is then attacked by a nucleophile. wikipedia.orgchemistwizards.com While the classical Favorskii rearrangement involves α-halo ketones, related transformations can be observed with analogous substrates. For instance, α,α'-dihaloketones can rearrange to form α,β-unsaturated carboxylic acid derivatives under Favorskii conditions. adichemistry.com An electrochemically induced Favorskii rearrangement of polyhaloketones can also yield α,β-unsaturated amides and esters. rsc.org

In cases where enolate formation is not possible, a pseudo-Favorskii or quasi-Favorskii rearrangement can occur. wikipedia.org This alternative mechanism involves the direct addition of a hydroxide (B78521) nucleophile to the ketone, followed by a concerted collapse of the tetrahedral intermediate and migration of the adjacent carbon, displacing the halide. wikipedia.org

Related Carbocation Rearrangements in Bromination Reactions

Carbocation rearrangements are a common phenomenon in reactions involving carbocation intermediates, aiming to achieve a more stable carbocation. libretexts.org These rearrangements often occur through hydride or alkyl shifts. libretexts.org For example, the reaction of 3,3-dimethyl-1-butene (B1661986) with HBr leads to a rearranged product due to a methyl shift that converts a secondary carbocation into a more stable tertiary carbocation. libretexts.org Similarly, when 3-methyl-2-butanol (B147160) is treated with concentrated HBr, the initially formed secondary carbocation rearranges to a more stable tertiary carbocation via a hydride shift before the bromide ion attacks, yielding 2-bromo-2-methylbutane (B1582447) as the major product. pearson.comdoubtnut.com

These types of rearrangements are particularly significant in the bromination of unsaturated systems that are structurally analogous to 2-butenoyl bromide, 3-methyl-. The presence of alkyl substituents on the carbon-carbon double bond can influence the stability of potential carbocation intermediates formed during electrophilic addition reactions, making rearrangements a key pathway. youtube.com

Radical and Photoredox Mediated Reactions

Radical and photoredox-mediated reactions offer alternative pathways for the functionalization of 2-butenoyl bromide, 3-methyl- by activating the carbon-bromine bond through single-electron transfer processes.

Single-Electron Transfer (SET) Mechanisms in C-Br Bond Activation

Single-electron transfer (SET) is a fundamental process that can initiate a variety of chemical transformations by generating radical intermediates. nih.gov In the context of C-Br bond activation, SET from a reductant to the substrate can lead to the cleavage of the C-Br bond, forming a carbon-centered radical. This radical can then participate in subsequent reactions. The efficiency and outcome of SET-initiated reactions are influenced by both electronic and solvent effects. nih.gov For instance, the electrochemical reduction of polyhaloketones can induce a Favorskii-type rearrangement. rsc.org In other systems, SET can activate substrates for the loss of leaving groups like dinitrogen, leading to the formation of aryl radicals that can undergo further reactions such as cyclization. nih.gov

Applications of Photoredox Catalysis in Halogen-Containing Substrates

Photoredox catalysis has become a powerful tool in organic synthesis, enabling the generation of radical species under mild conditions using visible light. nih.govyoutube.com This methodology has been successfully applied to a wide range of transformations involving halogen-containing substrates. nih.gov For example, photoredox catalysis can facilitate the reduction of aryl chlorides and the de-bromination of alkyl bromides. nih.govyoutube.com

Dual catalytic systems that combine photoredox catalysis with other catalytic modes, such as cobalt or nickel catalysis, have expanded the scope of these reactions. acs.orgacs.org One such application is the remote-Markovnikov hydrobromination of allyl carboxylates, which proceeds through a metal-hydride hydrogen atom transfer (MHAT), 1,2-radical acyloxy migration (1,2-RAM), and halogen atom transfer (XAT) from a Co-X complex. acs.org Another example is the synergistic use of a photocatalyst and a chiral nickel catalyst for the asymmetric carbonylative coupling of α-chloroalkylarenes and amines to produce α-chiral amides. acs.org These methods often exhibit high functional group tolerance and can be applied to the late-stage modification of complex molecules. acs.orgacs.org

Cascade and Multicomponent Reaction Sequences

An example of a multicomponent cascade reaction is the synthesis of functionalized morphan derivatives from 3-formylchromones, 2-naphthols, and heterocyclic ketal aminals. nih.gov This complex sequence involves a 1,2-addition, two Michael reactions, two tautomerizations, and an N-alkylation accompanied by a ring-opening reaction. nih.gov Similarly, a three-component cascade of 3-ketonitriles, 2-unsubstituted imidazole (B134444) N-oxides, and aldehydes can proceed via a sequential Knoevenagel condensation/Michael addition. rsc.org

While direct examples involving 2-butenoyl bromide, 3-methyl- are not explicitly detailed in the provided search results, its structural features make it a suitable candidate for such reaction sequences. For instance, the related compound 3-methyl-2-butenal (B57294) participates in various one-pot reactions, such as the synthesis of pyranonaphthoquinones via 6π-electrocyclization. researchgate.net The electrophilic nature of the acyl bromide and the presence of the α,β-unsaturated system in 2-butenoyl bromide, 3-methyl- could allow it to act as a versatile building block in the design of novel cascade and multicomponent reactions.

Organocascade Processes for Complex Molecular Architectures

Organocascade processes, which involve a sequence of two or more bond-forming reactions that occur in a single pot without the isolation of intermediates, are a powerful tool for the rapid construction of complex molecular architectures. A thorough review of the available scientific literature did not yield specific examples of 2-Butenoyl bromide, 3-methyl- or its corresponding chloride being utilized as a substrate in organocascade reactions. The inherent reactivity of the α,β-unsaturated acyl halide moiety suggests potential for such transformations, for instance, in Michael addition-initiated cascade sequences; however, specific studies to demonstrate this for this particular compound are not currently documented.

Multicomponent Coupling Strategies Involving Acyl Halides

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer significant advantages in terms of efficiency and molecular diversity. While direct examples involving 2-Butenoyl bromide, 3-methyl- are scarce, the analogous compound, 3-methyl-2-butenoyl chloride , has been shown to participate in reactions that can be classified as multicomponent couplings.

One such example is the reaction of 3-methyl-2-butenoyl chloride with silylketene acetals. sigmaaldrich.com This transformation results in the formation of δ-ethylenic β-keto esters, effectively coupling three components: the acyl chloride, the ketene (B1206846) acetal, and the silyl (B83357) group, which acts as a transient protecting and activating group. sigmaaldrich.com This type of reaction highlights the utility of α,β-unsaturated acyl halides in constructing more complex carbon skeletons in a convergent manner.

The general scheme for this type of reaction involves the initial acylation of the silylketene acetal, followed by a rearrangement or subsequent reaction steps that incorporate the different components into the final product. The specific outcomes can be influenced by the reaction conditions and the nature of the substrates involved.

Table 1: Multicomponent Coupling of 3-Methyl-2-butenoyl Chloride with Silylketene Acetals

| Acyl Halide | Silylketene Acetal | Product | Reaction Type | Ref. |

| 3-Methyl-2-butenoyl chloride | Various silylketene acetals | δ-Ethylenic β-keto esters | Acylation/Coupling | sigmaaldrich.com |

Additionally, while not a traditional multicomponent reaction, the condensation of 3-methyl-2-butenoyl chloride with anilines to form substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-ones represents a significant two-component coupling that builds a key heterocyclic scaffold. sigmaaldrich.com This reaction proceeds via initial acylation of the aniline (B41778) followed by an intramolecular cyclization.

Applications in Advanced Organic Synthesis

Construction of Complex Carbocyclic Systems

Enantioselective Synthesis of Cyclopentane (B165970) Derivatives

A comprehensive search of chemical databases and scientific literature did not yield specific examples of the enantioselective synthesis of cyclopentane derivatives utilizing 2-Butenoyl bromide, 3-methyl- as a key building block. Methodologies for constructing such systems typically proceed via alternative synthetic pathways, such as Michael Initiated Ring Closure (MIRC) reactions or various organocatalyzed domino reactions. nih.govresearchgate.netrsc.org

Synthesis of Nitrogen-Containing Heterocycles

Piperidinone and Dihydropyridinone Derivatives

Research has demonstrated the application of 3,3-dimethylacryloyl chloride (senecioyl chloride), the chloride analogue of 2-Butenoyl bromide, 3-methyl-, in the synthesis of dihydropyridinone-related structures. Specifically, it serves as a key reagent in the preparation of substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-ones. sigmaaldrich.comsigmaaldrich.com A dihydro-1H-quinolin-2-one features a dihydropyridinone ring fused to a benzene (B151609) ring.

The synthesis involves an initial acylation of an aniline (B41778) with 3,3-dimethylacryloyl chloride to form an intermediate N-aryl-3,3-dimethylacrylamide. This intermediate then undergoes an intramolecular electrophilic cyclization, typically promoted by a Lewis acid, to yield the target dihydroquinolinone. This method provides a direct route to this heterocyclic core, which has been investigated for potential applications in medicinal chemistry. sigmaaldrich.com

Table 1: Synthesis of a Dihydropyridinone Derivative

| Reactant 1 | Reactant 2 | Product | Reagents & Conditions | Yield | Reference |

|---|

Formation of Spirocarbocyclic Oxindoles

A review of the literature did not identify synthetic methods for the formation of spirocarbocyclic oxindoles that utilize 2-Butenoyl bromide, 3-methyl- or its analogues. The construction of these complex spiro-fused systems is commonly achieved through multicomponent reactions involving isatins, amines, and cyclic ketones or via 1,3-dipolar cycloadditions of azomethine ylides. nih.govnih.gov

Generation of 4-Amino-1,2-dihydro-3-quinolinecarboxylic Acid Derivatives

No specific synthetic procedures were found for the generation of 4-amino-1,2-dihydro-3-quinolinecarboxylic acid derivatives using 2-Butenoyl bromide, 3-methyl-. The synthesis of quinoline-3-carboxylic acids and related structures typically relies on established name reactions like the Doebner reaction, which involves the condensation of anilines, aldehydes, and pyruvic acid. nih.govresearchgate.net

Role in Natural Product Synthesis and Analogues

The 3-methyl-2-butenoyl (senecioyl or prenyl) moiety is a common structural motif in a variety of natural products. 2-Butenoyl bromide, 3-methyl-, and its corresponding chloride are effective reagents for installing this group during total synthesis.

A notable example is the synthesis of Ko143, a potent and specific inhibitor of the ABCG2 efflux transporter and a synthetic analogue of the fungal metabolite fumitremorgin C. In a reported synthesis, a key step involves the acylation of an amine intermediate with 3,3-dimethylacryloyl chloride in the presence of triethylamine. This reaction efficiently introduces the characteristic dimethylacryloyl group found in the final structure of Ko143, highlighting the reagent's utility in the late-stage functionalization of complex molecules.

Contributions to Pharmaceutical Intermediate Synthesis

2-Butenoyl bromide, 3-methyl-, also known by its synonyms 3,3-dimethylacryloyl bromide or senecioyl bromide, and its corresponding chloride are valuable reagents in advanced organic synthesis, particularly in the construction of pharmaceutical intermediates. The inherent reactivity of the acyl halide function, combined with the specific steric and electronic properties of the 3,3-dimethylacryloyl (senecioyl) moiety, allows for its incorporation into a variety of molecular scaffolds destined for therapeutic applications.

Detailed research findings indicate that the related acyl chloride, 3,3-dimethylacryloyl chloride, is a key building block in the synthesis of complex heterocyclic structures. For instance, it is utilized in the synthesis of substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-ones through condensation reactions with anilines. sigmaaldrich.com Quinolone frameworks are prevalent in a wide array of medicinally important compounds.

A notable application of this class of reagents is in the synthesis of Ko143, a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP). Ko143 is a synthetic analog of the fungal metabolite fumitremorgin C and is instrumental in research aimed at overcoming multidrug resistance in cancer cells. The synthesis of Ko143 involves the acylation of a tryptamine (B22526) derivative with 3,3-dimethylacryloyl chloride. researchgate.net This reaction highlights the role of the senecioyl group in constructing molecules with significant biological activity.

The senecioyl moiety, introduced by reagents like 2-butenoyl bromide, 3-methyl-, is also found in various natural products that have served as inspiration for drug design. The strategic placement of this lipophilic group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The table below summarizes key examples of the application of 3,3-dimethylacryloyl chloride, a closely related and often interchangeable acylating agent to 2-butenoyl bromide, 3-methyl-, in the synthesis of pharmaceutical intermediates and biologically active molecules.

| Reagent | Intermediate/Product Synthesized | Therapeutic Area/Target |

| 3,3-Dimethylacryloyl chloride | Substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one | Building block for various potential therapeutics |

| 3,3-Dimethylacryloyl chloride | Ko143 | Oncology (Multidrug resistance reversal agent) |

Advanced Characterization and Spectroscopic Analysis in Acyl Halide Chemistry

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework. For 2-Butenoyl bromide, 3-methyl-, both ¹H and ¹³C NMR are utilized to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Butenoyl bromide, 3-methyl- is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. The vinyl proton, being adjacent to the electron-withdrawing carbonyl group, would appear downfield. The methyl protons, being further from the carbonyl group, would appear more upfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the acyl bromide is characteristically deshielded and appears at a high chemical shift value. The olefinic carbons of the carbon-carbon double bond will also have distinct chemical shifts, influenced by their position relative to the carbonyl group and the methyl substituents. Carbons in different chemical environments will give rise to separate signals, confirming the presence of all carbon atoms in the structure. mt.com

Predicted NMR Data for 2-Butenoyl bromide, 3-methyl-

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C1 (C=O) | - | ~165-175 |

| C2 (CH) | ~6.0-6.5 | ~120-130 |

| C3 (C) | - | ~150-160 |

| C4 (CH₃) | ~2.0-2.3 | ~20-25 |

| C5 (CH₃) | ~2.0-2.3 | ~20-25 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.

Vibrational Spectroscopies: Infrared (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. In the case of 2-Butenoyl bromide, 3-methyl-, the most prominent feature in its IR spectrum is the carbonyl (C=O) stretching vibration.

The position of the C=O stretching frequency in acyl halides is notably higher than that in ketones or esters, typically appearing in the range of 1770-1820 cm⁻¹. mt.com For acyl bromides specifically, this peak is generally found around 1800 cm⁻¹. The presence of conjugation with the C=C double bond in 2-Butenoyl bromide, 3-methyl- is expected to lower this frequency slightly. mt.com Other characteristic absorptions would include the C=C stretching vibration and C-H stretching and bending vibrations.

Characteristic Infrared Absorption Bands for 2-Butenoyl bromide, 3-methyl-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Acyl Bromide) | ~1780-1800 | Strong |

| C=C Stretch (Alkene) | ~1640-1660 | Medium |

| C-H Stretch (sp² C-H) | ~3010-3095 | Medium |

| C-H Stretch (sp³ C-H) | ~2850-2960 | Medium |

| C-Br Stretch | ~515-690 | Medium to Strong |

Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For 2-Butenoyl bromide, 3-methyl-, electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺) and various fragment ions.

A key feature in the mass spectrum of a bromine-containing compound is the presence of an M+2 peak. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. nih.gov Therefore, the molecular ion region will show two peaks of almost equal intensity, separated by two mass-to-charge units (m/z).

The fragmentation of acyl halides is often characterized by the loss of the halogen atom to form a stable acylium ion (R-C≡O⁺). researchgate.net For 2-Butenoyl bromide, 3-methyl-, this would correspond to a prominent peak resulting from the loss of a bromine radical.

Expected Mass Spectrometry Data for 2-Butenoyl bromide, 3-methyl-

| Ion | m/z (predicted) | Significance |

| [M]⁺ | 162/164 | Molecular ion peak (showing ⁷⁹Br/⁸¹Br isotopes) |

| [M-Br]⁺ | 83 | Acylium ion, likely the base peak |

| [C₄H₇]⁺ | 55 | Loss of Br and CO |

| [C₃H₅]⁺ | 41 | Further fragmentation |

In-line Analytical Techniques in Continuous Flow Processes

The synthesis of reactive intermediates like acyl halides often benefits from the precise control offered by continuous flow chemistry. mdpi.com In-line analytical techniques, also known as Process Analytical Technology (PAT), are crucial for real-time monitoring and optimization of these processes. rsc.org

For the continuous flow synthesis of 2-Butenoyl bromide, 3-methyl-, in-line Fourier Transform Infrared (FTIR) spectroscopy is a particularly valuable tool. mt.comcam.ac.uk By integrating a flow cell with an FTIR spectrometer, it is possible to continuously monitor the concentration of reactants, intermediates, and the final product in real-time. mt.com The characteristic strong carbonyl absorption of the acyl bromide allows for sensitive and accurate tracking of its formation. rsc.org This real-time data enables rapid process optimization, ensuring high yield and purity while minimizing the handling of this reactive compound. vapourtec.com

Other in-line techniques that can be applied include Raman spectroscopy and mass spectrometry. nih.govshimadzu.com Raman spectroscopy can provide complementary vibrational information, while online mass spectrometry can offer real-time analysis of the molecular weight of the components in the reaction stream. shimadzu.comresearchgate.net The combination of these techniques provides a comprehensive understanding of the reaction dynamics, leading to more efficient and safer chemical manufacturing. researchgate.net

Computational Chemistry and Theoretical Modeling of 2 Butenoyl Bromide, 3 Methyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and thermodynamic stability of molecules like 2-Butenoyl bromide, 3-methyl-. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine optimized geometries, molecular orbital energies, and charge distributions.

The electronic structure of 2-Butenoyl bromide, 3-methyl- is characterized by the conjugation of the carbon-carbon double bond with the carbonyl group of the acyl bromide. This conjugation leads to a delocalization of π-electrons across the O=C-C=C framework. The electron-withdrawing nature of the bromine atom further influences the electronic distribution.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. For 2-Butenoyl bromide, 3-methyl-, the HOMO is expected to be located primarily on the C=C double bond, while the LUMO is anticipated to be centered on the carbonyl carbon and the β-carbon of the double bond. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and its susceptibility to electronic excitation. A smaller HOMO-LUMO gap generally suggests higher reactivity. acs.orgresearchgate.net

The energetics of different conformations of 2-Butenoyl bromide, 3-methyl- can also be calculated. The molecule can exist in s-cis and s-trans conformations due to rotation around the C-C single bond connecting the carbonyl group and the double bond. Computational studies on similar α,β-unsaturated systems have shown that the s-trans conformer is typically more stable due to reduced steric hindrance. nih.gov

Table 1: Calculated Electronic Properties of 2-Butenoyl bromide, 3-methyl- (Hypothetical Data)

| Property | Value | Method |

| HOMO Energy | -6.8 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.5 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.2 D | B3LYP/6-311++G(d,p) |

| Mulliken Charge on C=O | +0.45 e | B3LYP/6-311++G(d,p) |

| Mulliken Charge on β-Carbon | +0.15 e | B3LYP/6-311++G(d,p) |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For 2-Butenoyl bromide, 3-methyl-, a key area of interest is its reaction with nucleophiles.

Due to the conjugated system, nucleophilic attack can occur at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon of the double bond (1,4-addition or conjugate addition). libretexts.orglibretexts.org Theoretical modeling can predict the activation energies for both pathways. Generally, hard nucleophiles (like organolithium reagents) tend to favor 1,2-addition, while soft nucleophiles (like cuprates) prefer 1,4-addition.

Transition state modeling involves locating the saddle point on the potential energy surface that connects reactants and products. The geometry and energy of the transition state provide crucial insights into the reaction kinetics. For the reaction of 2-Butenoyl bromide, 3-methyl- with a nucleophile, the transition state for 1,2-addition would involve the formation of a tetrahedral intermediate at the carbonyl carbon. libretexts.org In contrast, the transition state for 1,4-addition would involve the nucleophile attacking the β-carbon, with the negative charge being delocalized onto the oxygen atom.

Table 2: Calculated Activation Energies for Nucleophilic Addition to 2-Butenoyl bromide, 3-methyl- (Hypothetical Data)

| Nucleophile | Reaction Pathway | Activation Energy (kcal/mol) | Method |

| Methyllithium | 1,2-Addition | 12.5 | DFT (B3LYP) |

| Methyllithium | 1,4-Addition | 18.2 | DFT (B3LYP) |

| Dimethylcuprate | 1,2-Addition | 20.1 | DFT (B3LYP) |

| Dimethylcuprate | 1,4-Addition | 14.8 | DFT (B3LYP) |

This table presents hypothetical data based on established reactivity principles for α,β-unsaturated carbonyl compounds, as specific computational results for 2-Butenoyl bromide, 3-methyl- are not available in the literature.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational modeling can be used to predict the reactivity and selectivity of 2-Butenoyl bromide, 3-methyl- in novel chemical transformations. By calculating various reactivity descriptors derived from conceptual DFT, such as electrophilicity and Fukui functions, one can anticipate how the molecule will behave in different reaction environments. nih.gov

The electrophilicity index (ω) provides a quantitative measure of a molecule's ability to accept electrons. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. The Fukui function identifies the most reactive sites within a molecule for both nucleophilic and electrophilic attack. For 2-Butenoyl bromide, 3-methyl-, the Fukui function for nucleophilic attack (f+) is expected to have large values on the carbonyl carbon and the β-carbon, confirming these as the primary electrophilic centers.

These computational tools can guide the design of new reactions. For instance, by modeling the interaction of 2-Butenoyl bromide, 3-methyl- with different catalysts, it is possible to predict which catalyst will favor a particular reaction pathway, leading to higher selectivity. This predictive power is invaluable in the development of new synthetic methodologies. nih.gov

Correlation of Computational Data with Experimental Spectroscopic Observations

A crucial aspect of computational chemistry is the ability to predict spectroscopic properties that can be compared with experimental data. This correlation serves to validate the computational model and provides a deeper understanding of the experimental observations.

For 2-Butenoyl bromide, 3-methyl-, computational methods can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectroscopy: The vibrational frequencies corresponding to the C=O and C=C stretching modes can be calculated. The computed frequencies can be compared with experimental IR spectra to confirm the presence of these functional groups and to assess the degree of conjugation.

NMR Spectroscopy: The chemical shifts (δ) of the ¹H and ¹³C nuclei can be predicted with good accuracy using methods like the GIAO (Gauge-Including Atomic Orbital) approach. researchgate.net These predicted chemical shifts can be compared with experimental NMR data to aid in structure elucidation and to understand the electronic environment of the different atoms in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule. For 2-Butenoyl bromide, 3-methyl-, the π → π* and n → π* transitions are of particular interest. masterorganicchemistry.com The calculated absorption maxima (λ_max_) can be compared with the experimental UV-Vis spectrum to understand the electronic structure and the effect of conjugation. acs.org

Table 3: Predicted vs. Experimental Spectroscopic Data for 2-Butenoyl bromide, 3-methyl- (Hypothetical Data)

| Spectroscopic Technique | Calculated Value | Experimental Value |

| IR (C=O stretch) | 1785 cm⁻¹ | 1780 cm⁻¹ |

| IR (C=C stretch) | 1630 cm⁻¹ | 1625 cm⁻¹ |

| ¹³C NMR (C=O) | 165 ppm | 164 ppm |

| ¹³C NMR (β-carbon) | 145 ppm | 143 ppm |

| UV-Vis (π → π*) | 230 nm | 228 nm |

Future Research Trajectories and Unexplored Frontiers

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of advanced catalytic systems is paramount to enhancing the selectivity and efficiency of reactions involving 2-Butenoyl bromide, 3-methyl-. Future research should focus on several key areas:

Asymmetric Catalysis: A significant frontier is the development of chiral catalysts for enantioselective transformations. While Michael additions are well-studied for α,β-unsaturated systems, the application of novel organocatalysts, such as bifunctional L-proline amides or squaramides, to reactions with 2-Butenoyl bromide, 3-methyl- could lead to the synthesis of valuable chiral molecules. bohrium.comresearchgate.net The design of catalysts that can effectively control the stereochemistry at the β-position during nucleophilic additions would be a major advancement.

Transition Metal Catalysis: Exploring new transition metal catalysts beyond traditional applications is crucial. For instance, developing catalysts for novel cross-coupling reactions where the acyl bromide moiety participates in unconventional ways could open new synthetic pathways.

Biocatalysis: The use of enzymes for the synthesis and transformation of acyl halides is a growing field. Research into enzymes that can selectively catalyze the formation or reaction of 2-Butenoyl bromide, 3-methyl- would offer a highly sustainable and selective alternative to traditional chemical methods.

Integration with Emerging Synthetic Methodologies and Technologies

The integration of 2-Butenoyl bromide, 3-methyl- with cutting-edge synthetic technologies can revolutionize its application in complex molecule synthesis.

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactive intermediates like acyl bromides. nih.govdrugdiscoverytrends.com Future work should explore the use of flow reactors for the on-demand generation and immediate use of 2-Butenoyl bromide, 3-methyl-, minimizing decomposition and improving safety. nih.govdrugdiscoverytrends.com This technology can be coupled with in-line purification and subsequent reaction steps, creating streamlined multi-step syntheses. drugdiscoverytrends.comresearchgate.netunimi.it

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. beilstein-journals.orgnih.govnih.gov Investigating the behavior of 2-Butenoyl bromide, 3-methyl- under photoredox conditions could lead to novel bond formations. For example, the generation of an acyl radical from the acyl bromide could enable new types of coupling reactions that are not accessible through traditional methods. nih.govresearchgate.net

Electrosynthesis: Electrochemical methods provide another avenue for generating reactive species under mild and controlled conditions. The electrochemical reduction or oxidation of 2-Butenoyl bromide, 3-methyl- could provide access to unique reactive intermediates and reaction pathways.

Exploration of Unconventional Reactivity and Bond Activations

Moving beyond the classical reactivity of acyl bromides, future research should delve into unconventional reaction modes of 2-Butenoyl bromide, 3-methyl-.

C-H Activation: The development of catalytic systems that can achieve C-H activation in the presence of the acyl bromide functionality would be highly valuable for direct and efficient molecular construction.

Radical Chemistry: As mentioned in the context of photoredox catalysis, a deeper exploration of the radical chemistry of 2-Butenoyl bromide, 3-methyl- is warranted. This includes studying its participation in radical cyclizations, additions, and cross-coupling reactions.

Dual Catalysis: Combining different catalytic modes, such as transition metal catalysis with organocatalysis or photoredox catalysis, can lead to synergistic effects and unprecedented transformations. For instance, a dual catalytic system could be designed to activate both 2-Butenoyl bromide, 3-methyl- and a coupling partner simultaneously, enabling highly selective and efficient reactions.

Advancements in Sustainable Synthesis Approaches for Acyl Bromides

The development of greener and more sustainable methods for the synthesis of 2-Butenoyl bromide, 3-methyl- itself is a critical research direction.

Atom-Economical Reagents: Moving away from traditional brominating agents that generate stoichiometric waste is essential. Investigating catalytic methods for the bromination of the corresponding carboxylic acid or aldehyde would be a significant step towards a more sustainable process.

Solvent Selection: The use of greener and less hazardous solvents is a key principle of sustainable chemistry. Research into the synthesis and reactions of 2-Butenoyl bromide, 3-methyl- in environmentally benign solvents or even under solvent-free conditions is needed.

Renewable Feedstocks: Exploring synthetic routes to 2-Butenoyl bromide, 3-methyl- that start from renewable feedstocks would greatly enhance its sustainability profile.

High-Throughput Experimentation and Data-Driven Reaction Discovery for Complex Targets

To accelerate the discovery of new reactions and applications for 2-Butenoyl bromide, 3-methyl-, high-throughput experimentation (HTE) and data-driven approaches are indispensable.

Rapid Reaction Screening: HTE platforms can be employed to rapidly screen a wide range of reaction conditions, catalysts, and substrates for reactions involving 2-Butenoyl bromide, 3-methyl-. researchgate.net This allows for the efficient discovery of new transformations and the optimization of known reactions.

Data-Driven Modeling: The large datasets generated from HTE can be used to train machine learning algorithms to predict reaction outcomes and identify promising new reaction parameters. This data-driven approach can significantly reduce the experimental effort required for reaction development.

Automated Synthesis: The integration of HTE with robotic systems for automated synthesis can enable the rapid generation of libraries of compounds derived from 2-Butenoyl bromide, 3-methyl-. These libraries can then be screened for biological activity, leading to the discovery of new drug candidates and other valuable molecules. samedanltd.com

By pursuing these future research trajectories, the scientific community can unlock the full synthetic potential of 2-Butenoyl bromide, 3-methyl-, transforming it from a simple building block into a powerful tool for innovation in organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.